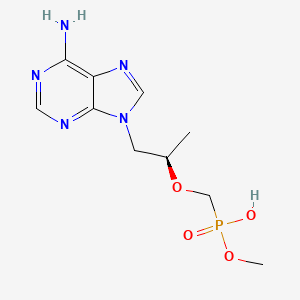

Tenofovir Monomethyl Ester

描述

属性

IUPAC Name |

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-methoxyphosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O4P/c1-7(19-6-20(16,17)18-2)3-15-5-14-8-9(11)12-4-13-10(8)15/h4-5,7H,3,6H2,1-2H3,(H,16,17)(H2,11,12,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNIIFMBLEIMHIO-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858427 | |

| Record name | Methyl hydrogen ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123155-85-1 | |

| Record name | Methyl hydrogen ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Intracellular Trapping and Sequential Phosphorylation:once the Initial Hydrolysis by Cata Occurs Inside the Cell, the Resulting Intermediate is Rapidly Converted to Tenofovir. This Process Regenerates the Negatively Charged Phosphonate Group, Effectively Trapping the Molecule Inside the Cell. Following This Release, Cellular Kinases Efficiently Convert Tenofovir Monophosphate to the Pharmacologically Active Tenofovir Diphosphate. This Active Metabolite then Acts As a Competitive Inhibitor of Viral Reverse Transcriptase.

The strategic design elements for optimizing prodrug activation are summarized below:

| Strategy | Mechanism | Example Application (TAF) | Desired Outcome |

| Enzymatic Targeting | Design promoieties for cleavage by intracellular enzymes. | TAF is a substrate for intracellular Cathepsin A, not plasma CES1. | Targeted drug release in specific cells, reduced systemic exposure. |

| Chemical Stability | Modify promoiety structure to increase stability in plasma. | The phosphoramidate (B1195095) structure of TAF is more stable than the diester of TDF. | Increased delivery of intact prodrug to target tissues. |

| Efficient Cleavage Cascade | Ensure rapid and complete conversion to the active form post-entry. | CatA-mediated hydrolysis followed by further cleavage releases tenofovir (B777). | High intracellular concentration of the active drug. |

By focusing on these optimization strategies, the development of phosphonate (B1237965) prodrugs has moved towards more precise and efficient drug delivery systems, enhancing the therapeutic window of antiviral agents like tenofovir.

Pharmacokinetics of Tenofovir Monomethyl Ester in Preclinical Research Models

Plasma Concentration-Time Profiles and Kinetic Parameters of Tenofovir (B777) Monomethyl Ester

Direct and detailed in vivo pharmacokinetic studies characterizing the full plasma concentration-time profile of Tenofovir Monomethyl Ester in preclinical models are not extensively available in published literature. This is largely due to its nature as a rapidly formed and quickly hydrolyzed intermediate metabolite of tenofovir prodrugs like Tenofovir Disoproxil Fumarate (B1241708) (TDF). However, studies in humans provide valuable insights that are likely to be indicative of its behavior in preclinical species.

Following oral administration of TDF in preclinical models, this compound is rapidly formed. In vitro studies using rat intestinal extracts have demonstrated the rapid degradation of TDF, with half-lives as short as approximately 0.58 minutes, leading to the formation of the monoester. nih.gov This suggests that this compound appears quickly in the portal circulation following administration of TDF.

In human studies, which can serve as a proxy, this compound appears rapidly in the plasma, with a median time to maximum concentration (Tmax) of 0.5 hours. nih.gov This rapid appearance is consistent with the swift enzymatic hydrolysis of the parent prodrug in the gut and liver. nih.gov The concentration-time profile is characterized by a sharp peak followed by a rapid decline. nih.gov

The distribution and elimination of this compound are characterized by rapid clearance from the plasma. In humans, this metabolite exhibits a monophasic decline with a very short geometric mean half-life of approximately 26 minutes (0.44 hours). nih.gov This rapid elimination is attributed to its quick uptake into cells and further metabolism to tenofovir in the liver and blood. frontiersin.org By 4 hours post-dose in human subjects, the plasma concentrations of this compound are often below the lower limit of quantification. nih.gov It is expected that a similar rapid elimination profile would be observed in preclinical models such as rats and dogs.

Table 1: Plasma Pharmacokinetic Parameters of this compound in Humans Following a Single Dose of Tenofovir Disoproxil Fumarate

| Parameter | Geometric Mean (CV%) / Median (Range) |

| Cmax (ng/mL) | 131.6 (69.8%) |

| Tmax (h) | 0.5 (0.25–2) |

| AUC0–4 (ng·h/mL) | 93.3 (47.9%) |

| t½ (h) | 0.44 (31.0%) |

Data from a study in HIV-uninfected adults and is presented here as an indicator of likely preclinical pharmacokinetic behavior. nih.gov

Comparative Pharmacokinetics of this compound versus Tenofovir in Research Models

A direct in vivo comparative pharmacokinetic study between this compound and tenofovir in preclinical models is not available in the literature. However, based on their physicochemical properties and data from human studies, a comparative profile can be inferred. This compound is more lipophilic than tenofovir, which suggests it may have better cell permeability. frontiersin.org

In human studies, the peak plasma concentration (Cmax) of this compound was found to be approximately 59.2% of the Cmax of tenofovir on a ng/mL basis after a single dose of TDF. frontiersin.org The area under the curve from 0 to 4 hours (AUC0–4) for the monoester was about 20.6% of that for tenofovir. frontiersin.org The most significant difference lies in their elimination half-lives; the monoester is cleared from the plasma much more rapidly (t½ ≈ 0.44 hours) compared to the prolonged elimination of tenofovir (terminal half-life of 12-18 hours). nih.govmdpi.com This indicates that while this compound is present in the circulation for a short duration, it achieves significant concentrations relative to the parent drug.

Influence of this compound on Intracellular Tenofovir Diphosphate (B83284) Levels and Cellular Uptake in Preclinical Systems

Human studies have demonstrated a significant positive association between the plasma exposure of this compound (AUC0–∞) and the intracellular concentrations of Tenofovir Diphosphate in both peripheral blood mononuclear cells (PBMCs) and dried blood spots (DBS), whereas no such significant association was found for plasma tenofovir concentrations. frontiersin.org For every 10 ng·h/mL increase in the AUC of this compound, the concentration of Tenofovir Diphosphate in PBMCs increased by 3.8%. frontiersin.org This supports the hypothesis that this compound facilitates the loading of tenofovir into cells, thereby enhancing the levels of the active intracellular metabolite. frontiersin.org In preclinical in vitro models using HepG2 cells and primary human hepatocytes, tenofovir is shown to be efficiently phosphorylated to Tenofovir Diphosphate, which has a long intracellular half-life. nih.gov

Investigational Biological Factors Affecting this compound Formation in vivo

The formation of this compound in vivo is a result of the enzymatic hydrolysis of tenofovir prodrugs like TDF. This process is primarily mediated by carboxylesterases (CES), with subsequent conversion of the monoester to tenofovir by phosphodiesterases. nih.govnih.gov

In preclinical studies, the rapid degradation of TDF has been observed in intestinal homogenates from rats. nih.gov The primary enzymes involved are believed to be carboxylesterases, particularly CES2, which is the main form expressed in the intestinal tract. nih.gov The stability of TDF, and therefore the rate of formation of the monoester, is significantly influenced by the presence of esterase inhibitors. nih.gov This indicates that genetic variability or co-administration of drugs that affect the activity of these enzymes could be significant biological factors influencing the in vivo formation of this compound.

Preclinical Tissue Distribution of Tenofovir and its Prodrug-Derived Intermediates

Following the administration of tenofovir prodrugs in preclinical models, the parent drug and its metabolites distribute to various tissues. Studies in rats have shown that after oral administration of TDF, the intact prodrug is primarily found in the stomach and intestine. frontiersin.org The hydrolyzed metabolite, tenofovir, is widely distributed, with the highest concentrations typically found in the liver and kidneys. nih.gov

A study in mice that examined the tissue distribution of tenofovir after administration of a combination of antiretrovirals found that tissue concentrations were highest in the digestive tract, followed by the liver, kidneys, and lymphatic system. nih.gov The lowest concentrations were observed in the brain. nih.gov While these studies primarily measure tenofovir, it is understood that the transient intermediate, this compound, would be present in tissues where the hydrolysis of the parent prodrug occurs, such as the intestine and liver, before its conversion to tenofovir.

Advanced Analytical Methodologies for Tenofovir Monomethyl Ester Research

Chromatographic Techniques for Separation and Quantification of Tenofovir (B777) Monomethyl Ester

Chromatographic methods are paramount for the separation and quantification of Tenofovir Monomethyl Ester from complex matrices, including reaction mixtures and biological samples. These techniques offer high resolution and sensitivity, which are crucial for the accurate analysis of this compound.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the routine analysis and quality control of this compound. The development of a stability-indicating HPLC method is critical for separating the monoester from its parent compound, Tenofovir Disoproxil Fumarate (B1241708) (TDF), other related substances, and degradation products.

A specific HPLC method for the detection of this compound has been detailed, employing a reverse-phase C18 column. The method's parameters are optimized to achieve efficient separation and quantification.

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Specification |

|---|---|

| Instrument | LC-10A type high performance liquid chromatograph |

| Detector | SPD-10AV UV-detector |

| Chromatographic Column | Lichrospher-C18, 5 µm, 250 x 4.6mm |

| Mobile Phase | 4.5mmol/L potassium dihydrogen phosphate-acetonitrile (50:10, v/v) |

| Flow Rate | 1.0 ml/min |

| Detection Wavelength | 260 nm |

| Sample Injection Volume | 20 µL |

This data is derived from a method developed for the detection of "tenofovir monoester" vistas.ac.in.

Method validation is performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the analytical data. Parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) are rigorously evaluated for methods analyzing Tenofovir and its related substances, including monoesters nih.govjmpas.comwalshmedicalmedia.com.

For the identification and trace analysis of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and specificity. This technique is particularly valuable for detecting the monoester as a metabolite in biological fluids or as a low-level impurity in bulk drug substances.

Research has shown the utility of LC-MS/MS in identifying a novel circulating metabolite of TDF in human plasma, which was confirmed to be a monoester of TDF jmpas.com. The high sensitivity of LC-MS/MS allows for the detection of this unstable metabolite at very low concentrations. The monitoring of specific mass transitions for Tenofovir, such as m/z 288.0 → 176.1 and 136.1, provides a basis for developing targeted LC-MS/MS methods for its monoester derivatives nih.govnih.gov. The derivatization of Tenofovir to its methyl-ester derivative for LC-MS/MS analysis has also been explored to enhance its chromatographic and mass spectrometric properties nih.gov.

Spectroscopic Characterization Methods (e.g., UV, IR, NMR, MS) for this compound

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound. A combination of these methods provides a comprehensive understanding of the molecule's structure and properties.

UV Spectroscopy : Tenofovir and its derivatives typically exhibit a maximum UV absorbance at approximately 260 nm, which is commonly used for their detection in HPLC analysis jyoungpharm.orgcore.ac.ukresearchgate.netrroij.com. The UV spectrum of this compound is expected to be similar to that of the parent molecule due to the presence of the same chromophoric adenine (B156593) moiety.

IR Spectroscopy : Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. A method for preparing samples for IR analysis involves the use of a solid potassium bromide (KBr) compressing tablet vistas.ac.in. The IR spectrum would be expected to show characteristic bands for N-H, C=N, P=O, and C-O-C stretching vibrations.

NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural characterization of this compound. Detailed 1H, 13C, and 2D-NMR studies have been performed on a closely related compound, methyl hydrogen ({[1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate, which is an alkaline degradation product of TDF nih.govnih.gov. This data provides a strong reference for the expected chemical shifts and coupling constants for this compound.

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The characterization of the aforementioned methyl hydrogen phosphonate (B1237965) by LC-MS confirmed its molecular structure, which is analogous to this compound nih.govnih.gov.

| LC-MS | Detection of the protonated molecule and characteristic fragment ions. |

Data is based on the characterization of methyl hydrogen ({[1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate nih.govnih.gov.

Method Validation Parameters for Robustness and Reproducibility in Research Settings

The validation of analytical methods is crucial to ensure that they are reliable, reproducible, and suitable for their intended purpose. For research involving this compound, method validation demonstrates the robustness of the analytical procedure. The validation is typically performed following ICH guidelines and includes the parameters outlined in the table below.

Table 3: Key Method Validation Parameters and Typical Acceptance Criteria

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interference at the retention time of the analyte; peak purity should pass. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98-102% for the analyte. |

| Precision (Repeatability & Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, pH, temperature, etc. |

These parameters and criteria are based on general principles of analytical method validation for related substances in pharmaceuticals nih.govwalshmedicalmedia.comresearchgate.netresearchgate.netwisdomlib.org.

Challenges in Sample Preparation and Stability for this compound Analysis

The analysis of this compound is not without its challenges, primarily related to sample preparation and the inherent instability of the molecule. As a monoester of TDF, it is susceptible to hydrolysis, which can occur both in vitro and in vivo.

The identification of this compound as an unstable circulating metabolite highlights significant challenges for its bioanalysis jmpas.com. The presence of this metabolite has implications for sample collection, handling, and storage. To ensure accurate quantification, it is crucial to minimize its degradation back to Tenofovir or further hydrolysis. This may involve immediate sample processing at low temperatures and the use of enzyme inhibitors in biological samples.

Challenges in sample preparation include the efficient extraction of the polar monoester from complex matrices while preventing its degradation. Solid-phase extraction (SPE) is a common technique used for the extraction of Tenofovir and its metabolites from plasma nih.govresearchgate.net. The conditions of the SPE method, including the choice of sorbent and elution solvents, must be carefully optimized to ensure good recovery of the this compound without causing hydrolysis. The stability of Tenofovir itself is pH-dependent, with degradation observed under acidic and alkaline conditions, a characteristic that is likely shared by its monoester derivative walshmedicalmedia.com. Therefore, maintaining an appropriate pH during sample preparation and analysis is critical for obtaining reliable results.

Prodrug Design Principles and the Intermediary Role of Tenofovir Monomethyl Ester

Theoretical Framework of Phosphonate (B1237965) Prodrug Development in Antviral Therapy

Nucleoside phosphonate analogues are a critical class of antiviral agents that mimic natural nucleoside monophosphates. cardiff.ac.ukfrontiersin.org A key advantage of these analogues is the presence of a carbon-phosphorus (C-P) bond, which is resistant to hydrolysis by cellular enzymes like phosphatases and phosphodiesterases that would typically cleave the phosphoester (P-O) bond in natural nucleotides. frontiersin.orgnih.gov This inherent stability allows them to bypass the often inefficient initial, rate-limiting phosphorylation step required for the activation of many nucleoside analogue drugs. frontiersin.orgacs.org Once inside a cell, cellular kinases can further phosphorylate them to their active diphosphate (B83284) and triphosphate forms, which then interfere with viral replication. cardiff.ac.uk

Despite their potential, the therapeutic application of phosphonate nucleotide analogues is significantly hampered by a major physicochemical barrier: their charge. nih.govresearchgate.net At physiological pH, the phosphonate group is doubly ionized, conferring a high negative charge to the molecule. cardiff.ac.uknih.gov This anionic nature severely restricts their ability to passively diffuse across the lipophilic cell membranes of target cells, leading to poor oral bioavailability and limited intracellular penetration. cardiff.ac.uknih.govnih.gov

Increased Lipophilicity: The promoieties must effectively neutralize the phosphonate's negative charges to facilitate membrane transport. nih.govnih.gov

Chemical Stability: The prodrug must be stable enough in the bloodstream and extracellular environment to reach the target cells intact. cardiff.ac.uk

Efficient Intracellular Cleavage: Once inside the cell, the masking groups must be efficiently cleaved by intracellular enzymes (e.g., esterases, phosphoramidases) to release the active phosphonate drug. nih.govnih.gov

Non-toxic Byproducts: The cleavage process should yield metabolites that are non-toxic to the cell. nih.gov

By adhering to these principles, prodrugs can effectively shuttle the phosphonate therapeutic into the cell, where it becomes "trapped" upon conversion to its charged, active form. This intracellular accumulation significantly enhances the drug's efficacy. nih.govresearchgate.net Early strategies involved acyloxyalkyl esters, such as pivaloyloxymethyl (POM) and isopropyloxycarbonyloxymethyl (POC) derivatives, which successfully increased oral absorption and cellular permeability of drugs like adefovir (B194249) and tenofovir (B777). nih.govnih.gov

Tenofovir Monomethyl Ester as a Structural Motif in Prodrug Design Evolution (e.g., Tenofovir Disoproxil Fumarate (B1241708) to Tenofovir Alafenamide/Amibufenamide)

The evolution of tenofovir prodrugs from tenofovir disoproxil fumarate (TDF) to tenofovir alafenamide (TAF) represents a significant advancement in phosphonate prodrug design, aimed at improving the efficiency of intracellular drug delivery and reducing systemic exposure to the parent drug, tenofovir. While this compound is not a stable, administered compound itself, it represents a key type of transient intermediate in the metabolic activation pathway of these more complex prodrugs.

Tenofovir Disoproxil Fumarate (TDF): As a first-generation prodrug, TDF utilizes two isopropyloxycarbonyloxymethyl (POC) ester groups to mask the phosphonate moiety of tenofovir. nih.gov This design significantly enhances oral bioavailability compared to the parent tenofovir. nih.gov However, the activation of TDF begins prematurely in the plasma. Plasma esterases, such as carboxylesterase 1 (hCE-1), hydrolyze the ester bonds, leading to the release of tenofovir into the systemic circulation. This premature conversion means that a large amount of tenofovir is present in the plasma, which is associated with potential renal and bone toxicities, while only a small fraction of the administered dose reaches the target lymphocytes.

Tenofovir Alafenamide (TAF): TAF, a second-generation prodrug, was engineered to overcome the limitations of TDF. It employs a phosphoramidate (B1195095) "ProTide" strategy. nih.gov In this design, one of the phosphonate's acidic hydroxyls is masked with a phenoxy group, and the other is linked to an L-alanine methyl ester. This structural change makes TAF more stable in plasma, shifting the site of activation from the bloodstream to the inside of target cells, primarily peripheral blood mononuclear cells (PBMCs) and hepatocytes.

Inside the target cell, the activation of TAF proceeds via a specific enzymatic cascade. The process is initiated by the lysosomal protease Cathepsin A (CatA), which hydrolyzes the carboxylester bond of the alanine (B10760859) methyl ester moiety. This step is crucial and results in a transient phosphonamidate intermediate. Subsequent cleavage of the P-N bond releases the phenyl group and alanine, yielding the active tenofovir, which is then phosphorylated to its active diphosphate form. This targeted intracellular activation mechanism allows TAF to achieve therapeutic concentrations within cells at a much lower dose than TDF, leading to significantly lower levels of circulating tenofovir and a more favorable safety profile.

The table below summarizes the key differences in the design and activation of these two pivotal tenofovir prodrugs.

| Feature | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) |

| Prodrug Class | Di-isopropyloxycarbonyloxymethyl (di-POC) ester | Aryl phosphoramidate (ProTide) |

| Primary Site of Activation | Plasma | Intracellular (Lymphocytes, Hepatocytes) |

| Key Activating Enzyme(s) | Plasma Carboxylesterase 1 (hCE-1) | Intracellular Cathepsin A (CatA) |

| Plasma Stability | Lower | Higher |

| Intracellular Tenofovir Concentration | Lower | Higher |

| Systemic Tenofovir Exposure | Higher | Lower |

This evolution from a diester to a phosphoramidate design highlights a sophisticated approach to drug delivery, emphasizing targeted activation within specific cells to maximize efficacy and minimize systemic toxicity.

Impact of the Monomethyl Ester Moiety on Membrane Permeability and Bioavailability of Parent Prodrugs

Masking the dianionic phosphonate group of tenofovir with ester moieties, such as those that lead to monomethyl ester-type intermediates, is a fundamental strategy to increase lipophilicity and, consequently, improve membrane permeability and oral bioavailability. cardiff.ac.uknih.gov The parent drug, tenofovir, is hydrophilic and carries a negative charge at physiological pH, making it largely impermeable to the lipid bilayers of cell membranes. cardiff.ac.uk This results in very poor absorption when administered orally.

The introduction of ester groups, as seen in prodrugs like TDF and TAF, neutralizes these negative charges. This chemical modification transforms the polar, charged molecule into a more nonpolar, neutral entity. According to the principles of pharmacology, neutral and more lipophilic molecules can more readily diffuse across biological membranes. nih.govresearchgate.net

The effect of this transformation can be quantified by examining physicochemical properties such as the partition coefficient (LogP), which measures the lipophilicity of a compound. A higher LogP value indicates greater lipophilicity.

Tenofovir: As a dianionic phosphonic acid, it has low lipophilicity and is poorly absorbed.

Tenofovir Disoproxil (TDF prodrug form): By masking the phosphonate with two POC groups, the molecule's lipophilicity is substantially increased, facilitating its absorption through the gastrointestinal tract and entry into cells. nih.gov

Tenofovir Alafenamide (TAF prodrug form): The combination of a phenyl and an alanine methyl ester group in TAF also significantly enhances lipophilicity, allowing for efficient passive diffusion into target cells like lymphocytes. nih.gov

The ultimate goal of these prodrugs is to deliver tenofovir intracellularly. Once inside the cell, enzymatic action cleaves the ester (and amidate) linkages. This cleavage regenerates the charged phosphonate group. This "intracellular trapping" mechanism is highly effective; the now-anionic tenofovir monophosphate cannot easily exit the cell, leading to its accumulation within the target tissue where it can be converted to the active tenofovir diphosphate. nih.gov

The following table illustrates the conceptual relationship between the chemical form of tenofovir and its resulting biological properties.

| Compound Form | Charge at Physiological pH | Lipophilicity | Membrane Permeability | Oral Bioavailability |

| Tenofovir (Active Drug) | Anionic (-) | Low | Poor | Very Low |

| Tenofovir Prodrugs (e.g., TDF, TAF) | Neutral | High | High | Improved |

Therefore, the esterification of the phosphonate group, which forms the basis of the monomethyl ester and more complex ester/amidate prodrugs, is the pivotal chemical strategy that converts the poorly permeable tenofovir into orally bioavailable antiviral agents.

Strategies for Optimizing Prodrug Hydrolysis and Intracellular Activation via the Monomethyl Ester Pathway

Optimizing the hydrolysis and intracellular activation of phosphonate prodrugs is crucial for maximizing therapeutic efficacy while minimizing off-target effects. The evolution from TDF to TAF exemplifies a strategic shift in controlling where and how the prodrug is activated.

The primary strategy for optimization involves designing the promoiety to be selectively recognized and cleaved by enzymes that are highly expressed within target cells, rather than those abundant in plasma.

Future Research Directions and Unexplored Avenues for Tenofovir Monomethyl Ester

Elucidating the Precise Biological Factors Governing Tenofovir (B777) Monomethyl Ester Formation and Dynamics

Future research must prioritize a detailed characterization of the biological milieu that dictates the formation and subsequent fate of Tenofovir Monomethyl Ester. This intermediate is formed during the hydrolysis of prodrugs like Tenofovir Disoproxil Fumarate (B1241708) (TDF). nih.govnih.gov Its appearance is rapid, with a median time to maximum concentration (Tmax) of about 0.5 hours, followed by a swift decline, suggesting rapid cellular uptake and metabolism. nih.govnih.gov

Key research questions that remain to be answered include:

Enzymatic Pathways: While carboxyesterases are known to be involved in the hydrolysis of tenofovir prodrugs, the specific isozymes responsible for the conversion to and from the monoester intermediate in different tissues (e.g., intestine, plasma, target cells) need to be identified. researchgate.net Understanding the differential expression and activity of these enzymes could explain inter-individual variability in drug exposure.

Cellular Transport Mechanisms: this compound is more lipophilic than the parent tenofovir, which likely facilitates its entry into cells. nih.govnih.gov Research should focus on identifying the specific transporters that may be involved in its influx and efflux from target cells, such as peripheral blood mononuclear cells (PBMCs).

Tissue-Specific Metabolism: The dynamics of this compound formation and clearance may vary significantly between different tissues and cellular compartments. Characterizing these tissue-specific pharmacokinetics is crucial for understanding its contribution to both efficacy and potential off-target effects.

A significant finding is that the exposure to this compound (AUC), but not plasma tenofovir, is a significant predictor of the intracellular concentration of the active metabolite, tenofovir diphosphate (B83284) (TFV-DP). nih.govnih.gov This underscores the importance of the monoester in facilitating the cellular loading of tenofovir. nih.govnih.gov Further studies are warranted to explore this relationship in greater detail and determine how it can be modulated to optimize therapeutic outcomes.

Potential for Novel Prodrugs Employing this compound as a Scaffold or Intermediate

The transient nature and favorable lipophilicity of this compound make it an attractive scaffold or synthetic intermediate for the design of next-generation tenofovir prodrugs. The evolution from TDF to newer prodrugs like Tenofovir Alafenamide (TAF) and Tenofovir Amibufenamide (TMF) has demonstrated the value of modifying the ester groups to improve plasma stability and target cell delivery. nih.govfrontiersin.org

Future prodrug design could explore several innovative strategies:

Targeted Delivery: Novel prodrugs could be engineered to be selectively cleaved into this compound by enzymes that are overexpressed in specific target tissues or cells (e.g., liver cells for HBV treatment or activated T-cells for HIV). This approach could enhance drug targeting and minimize systemic exposure.

Controlled Release Formulations: By modifying the chemical structure, it may be possible to create prodrugs that convert to this compound at a controlled rate, leading to sustained intracellular levels of the active drug. This could pave the way for long-acting formulations. researchgate.net

Diverse Chemical Moieties: Research into a wider array of chemical modifications, such as phosphonamidates, lipid conjugates, and monobenzyl esters, continues to yield promising candidates with improved stability, higher anti-HBV activity, and greater intrahepatic enrichment of tenofovir. nih.govnih.gov These approaches often proceed through intermediates conceptually similar to the monoester, highlighting the versatility of this chemical space. For instance, various phosphonamidate conjugates have shown greater potency than the parent drug. mdpi.com

The development of these novel prodrugs aims to overcome the limitations of existing therapies, such as low bioavailability and systemic toxicity from breakdown in non-targeted tissues. nih.gov

Advanced Modeling Approaches for Predicting this compound Pharmacokinetics and Cellular Pharmacology

Given the significant inter-individual variability in tenofovir pharmacokinetics, advanced modeling and simulation techniques are essential tools for future research. nih.gov These models can help to integrate complex datasets and predict the behavior of this compound in the body.

Key areas for the application of advanced modeling include:

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models can be developed to simulate the absorption, distribution, metabolism, and excretion (ADME) of tenofovir prodrugs and their intermediates, including this compound. These models can incorporate data on enzyme kinetics, transporter activity, and physiological parameters to predict drug concentrations in various tissues and patient populations.

Multi-compartment Pharmacokinetic Models: Studies have utilized three-compartment models to describe the pharmacokinetics of tenofovir and its intracellular metabolites. nih.gov Future models should explicitly include a compartment for this compound to better capture its contribution to the intracellular accumulation of TFV-DP. This will help in understanding the sources of variability in patient responses. nih.gov

Quantitative Systems Pharmacology (QSP) Models: QSP models can link the pharmacokinetic profile of this compound to its pharmacodynamic effects at the cellular level. By integrating data on viral dynamics and the mechanism of action of tenofovir, these models can help predict the antiviral efficacy of new prodrug designs and optimize dosing strategies.

These modeling approaches will be instrumental in translating preclinical findings to clinical scenarios and personalizing therapy based on individual patient characteristics. nih.gov

Strategic Integration of this compound Insights into Next-Generation Antiviral Development

The knowledge gained from studying this compound has broader implications for the development of next-generation antiviral agents, not limited to tenofovir itself. The principles learned can inform the design of other nucleotide and nucleoside analogue prodrugs. researchgate.net

Strategic integration of these insights involves:

Informing Prodrug Design Principles: The understanding that a transient, moderately lipophilic intermediate like this compound can be a key determinant of intracellular drug loading is a critical design principle. nih.govnih.gov This insight can be applied to other antiviral compounds that require intracellular activation.

Developing Better Preclinical Screening Assays: Preclinical evaluation of new antiviral prodrugs should include the quantification of key intermediates like the monoester form in both plasma and target cells. This will provide a more complete picture of a prodrug's metabolic fate and its potential for effective intracellular drug delivery.

Optimizing Combination Therapies: A deeper understanding of the pharmacokinetics of all drug species, including intermediates, can help in designing more effective combination therapies. By modeling the interactions between different drugs and their metabolites, it may be possible to identify synergistic combinations and avoid antagonistic interactions.

Ultimately, a comprehensive understanding of the role of this compound will not only refine the use of current tenofovir-based therapies but also provide a rational basis for the design of more effective and safer antiviral drugs in the future. nih.govfrontiersin.org

Data Tables

Table 1: Pharmacokinetic Parameters of this compound and Plasma Tenofovir

| Parameter | This compound | Plasma Tenofovir |

|---|---|---|

| Tmax (median, hours) | 0.5 | 1.0 |

| Cmax (ng/mL) | 131.6 | 222.2 |

| AUC0-4 (ng·h/mL) | 93.3 | 448.1 |

| t½ (minutes) | 26 | - |

Data derived from a study in 24 healthy adults following a single dose of Tenofovir Disoproxil Fumarate. nih.govnih.gov Cmax and AUC are presented as geometric means.

常见问题

Q. What enzymatic pathways are critical for the metabolic activation of Tenofovir Monomethyl Ester prodrugs, and how are these assessed experimentally?

this compound prodrugs require enzymatic hydrolysis by carboxylesterases to release the active metabolite, tenofovir. Researchers typically use in vitro assays with liver microsomes or recombinant enzymes to quantify hydrolysis rates. For example, nonspecific carboxylesterases mediate the cleavage of ester bonds, followed by spontaneous degradation of intermediates like carbonic acid monomethyl ester . Kinetic parameters (e.g., Vmax, Km) are measured via HPLC or LC-MS to track metabolite formation . Preclinical models (e.g., rodent hepatocytes) further validate these pathways .

Q. How is this compound synthesized and characterized in laboratory settings?

Synthesis involves esterification of tenofovir with methyl groups under controlled acidic conditions to avoid premature hydrolysis. Key steps include:

- Protecting reactive hydroxyl groups to ensure regioselective ester formation .

- Purification via column chromatography or recrystallization. Characterization employs NMR (for structural confirmation), HPLC (purity >95%), and mass spectrometry (molecular weight verification) . Stability studies under varying pH and temperature conditions ensure compound integrity during storage .

Q. What analytical methods are recommended for quantifying this compound and its metabolites in biological matrices?

Reverse-phase HPLC with UV detection (210–220 nm) is standard for separating this compound from metabolites like tenofovir. For chiral analysis, chiral columns (e.g., Chiralcel OJ-H) resolve stereoisomers, critical for assessing enantiomeric purity . LC-MS/MS provides higher sensitivity for low-concentration samples (e.g., intracellular tenofovir diphosphate) . Method validation includes linearity (1–100 μg/mL), recovery rates (>90%), and precision (CV <10%) .

Q. How do researchers evaluate the pharmacokinetic (PK) profile of this compound in preclinical models?

PK studies in rodents or primates measure plasma concentration-time curves after oral/intravenous administration. Key parameters include AUC, Cmax, and half-life. Compartmental modeling distinguishes prodrug absorption from tenofovir distribution. Intracellular PK (e.g., tenofovir diphosphate levels in peripheral blood mononuclear cells) is quantified via LC-MS to assess antiviral efficacy .

Advanced Research Questions

Q. How can structural modifications of Tenofovir ester prodrugs enhance metabolic stability and target tissue delivery?

Modifying the ester side chain (e.g., substituting isopropyl with amide groups) alters hydrolysis rates and tissue specificity. For example, tenofovir alafenamide (TAF) uses a phenylalanine ester to improve lymphatic uptake, reducing systemic exposure. Computational docking studies predict enzyme-substrate interactions, guiding rational design . In vivo imaging (e.g., radiolabeled prodrugs) tracks tissue distribution .

Q. What experimental strategies resolve contradictions in reported antiviral efficacy of this compound across cell lines?

Discrepancies often arise from variations in cell-specific esterase activity or efflux transporters (e.g., MRP4). Researchers should:

- Normalize data to intracellular tenofovir diphosphate levels via LC-MS .

- Use CRISPR-edited cell lines to knockout specific transporters/enzymes and isolate contributing factors .

- Compare results across multiple models (e.g., primary hepatocytes vs. immortalized lines) to identify context-dependent effects .

Q. How can synthesis of this compound be optimized for scalable production while maintaining enantiomeric purity?

Flow chemistry reduces side reactions by controlling reaction time and temperature. Chiral catalysts (e.g., lipases) improve stereoselective esterification . Process analytical technology (PAT) monitors real-time purity via inline HPLC . For industrial-scale applications, crystallization conditions (e.g., solvent polarity, cooling rates) are optimized to minimize racemization .

Q. What computational tools are effective in predicting the metabolic fate of this compound prodrugs?

Molecular dynamics (MD) simulations (e.g., Amber ff14SB force field) model esterase binding and hydrolysis mechanisms. Tools like AutoDock Vina predict binding affinities for esterase variants . Systems pharmacology models integrate in vitro kinetic data to simulate in vivo PK profiles, reducing animal testing .

Q. How do researchers design in vitro models to study hepatocellular metabolism rebalancing by Tenofovir esters?

3D hepatocyte spheroids or organ-on-chip systems mimic in vivo liver zonation. Metabolomic profiling (via UPLC-QTOF-MS) tracks changes in glycolysis, oxidative phosphorylation, and lipid metabolism after prodrug exposure. RNA-seq identifies upregulated/downregulated pathways (e.g., mitochondrial biogenesis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。